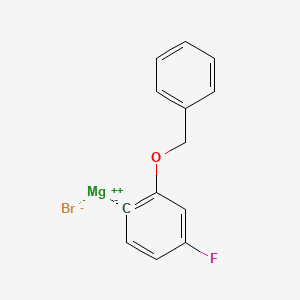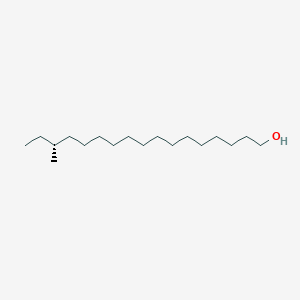
2-(2-Aminoethoxy)ethanol;decanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethoxy)ethanol;decanoic acid:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)ethanol typically involves the reaction of ethylene oxide with ethanolamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NH2CH2CH2OH+CH2CH2O→NH2CH2CH2OCH2CH2OH
For the preparation of decanoic acid, it is typically obtained from natural sources such as coconut oil and palm kernel oil through hydrolysis and subsequent purification processes.
Industrial Production Methods
In industrial settings, the production of 2-(2-Aminoethoxy)ethanol involves large-scale reactions using ethylene oxide and ethanolamine. The reaction is carried out in reactors equipped with temperature and pressure control to ensure optimal yield and purity. Decanoic acid is produced through the hydrolysis of triglycerides found in coconut oil and palm kernel oil, followed by distillation to obtain the pure fatty acid.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The hydroxyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted amino alcohols, oxides, and reduced alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Aminoethoxy)ethanol;decanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It is used in the preparation of bioconjugates and as a linker in the synthesis of biomolecules.
Industry: It is used in the production of surfactants, lubricants, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)ethanol;decanoic acid involves its interaction with various molecular targets and pathways. The amino alcohol component can interact with proteins and enzymes, affecting their activity and function. The fatty acid component can integrate into lipid membranes, altering their properties and influencing cellular processes. The combined effects of these interactions contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with a dimethylamino group instead of an amino group.
Diethylene glycolamine: Similar in structure but lacks the fatty acid component.
Uniqueness
The uniqueness of 2-(2-Aminoethoxy)ethanol;decanoic acid lies in its combination of an amino alcohol and a fatty acid, which imparts unique properties and potential applications not found in similar compounds. The presence of both hydrophilic and hydrophobic components allows it to interact with a wide range of biological and chemical systems, making it a versatile compound for various applications.
Properties
CAS No. |
216583-94-7 |
|---|---|
Molecular Formula |
C14H31NO4 |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanol;decanoic acid |
InChI |
InChI=1S/C10H20O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10(11)12;5-1-3-7-4-2-6/h2-9H2,1H3,(H,11,12);6H,1-5H2 |
InChI Key |
QHTRRCWOIJBNSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.C(COCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-phenyl-2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B12582151.png)
![6-[(3-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12582167.png)
![1-[(2S)-2-Azidopropyl]-1H-pyrrolo[2,3-F]quinoline](/img/structure/B12582168.png)


![6-[(3-Aminophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B12582186.png)
![1-Azabicyclo[2.2.2]octan-3-YL pentanoate](/img/structure/B12582188.png)


![1-[1-(Methoxymethyl)-2-phenyl-1H-imidazol-4-yl]ethan-1-one](/img/structure/B12582219.png)

![3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12582224.png)
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)ethoxy]triphenylene](/img/structure/B12582231.png)
![Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12582237.png)
